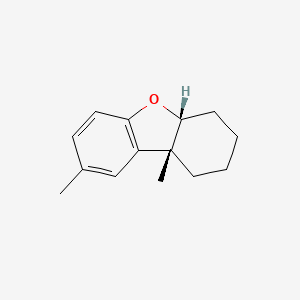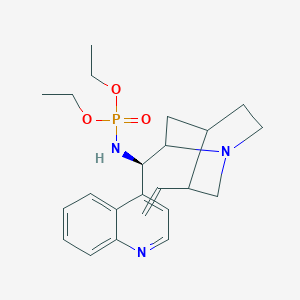
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves multiple steps. One common method includes the reaction of quinoline derivatives with vinylquinuclidine under specific conditions. For instance, the synthesis of a similar compound, ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, involves reacting sodium tetraphenyl borate with quinine in deionized water at room temperature .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline alcohols.
Aplicaciones Científicas De Investigación
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to interact with bacterial DNA gyrase, inhibiting DNA replication and transcription . This interaction disrupts bacterial cell function, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- N-((1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Uniqueness
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H32N3O3P |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(1R)-N-diethoxyphosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C23H32N3O3P/c1-4-17-16-26-14-12-18(17)15-22(26)23(25-30(27,28-5-2)29-6-3)20-11-13-24-21-10-8-7-9-19(20)21/h4,7-11,13,17-18,22-23H,1,5-6,12,14-16H2,2-3H3,(H,25,27)/t17?,18?,22?,23-/m1/s1 |
Clave InChI |
JFCVDRVNJCMKJF-HCUORISPSA-N |
SMILES isomérico |
CCOP(=O)(N[C@@H](C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OCC |
SMILES canónico |
CCOP(=O)(NC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



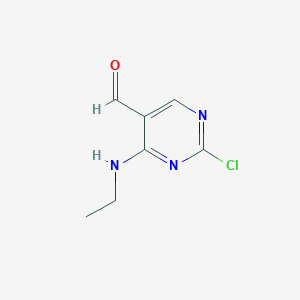
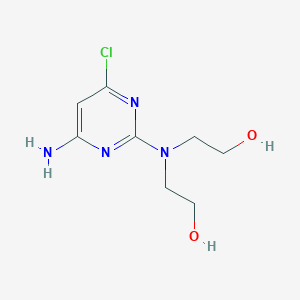

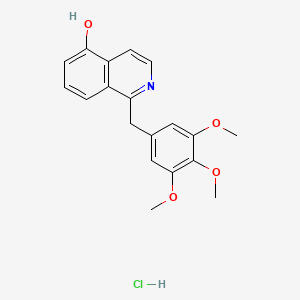
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
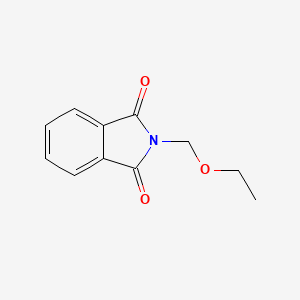
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)

